molecular formula C11H10F2N2O3 B1411534 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde CAS No. 1779120-11-4

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B1411534
CAS No.: 1779120-11-4
M. Wt: 256.21 g/mol
InChI Key: DIIJONUZRIMAQA-UHFFFAOYSA-N
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Description

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a nitroaromatic compound featuring a 2-nitrobenzaldehyde core substituted at the 5-position with a 3,3-difluoropyrrolidine moiety. This structure combines the electron-withdrawing nitro group at the ortho position with a fluorinated pyrrolidine ring, which may enhance steric and electronic properties. The difluoropyrrolidine group likely modifies solubility, metabolic stability, and binding affinity compared to simpler nitrobenzaldehydes.

Properties

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-1-2-10(15(17)18)8(5-9)6-16/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIJONUZRIMAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and 3,3-difluoropyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Synthetic Route: The 3,3-difluoropyrrolidine is reacted with 2-nitrobenzaldehyde in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the final compound.

Chemical Reactions Analysis

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, which can lead to the development of new therapeutic agents.

Case Studies :

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Neuropharmacology : The difluoropyrrolidine moiety may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for neurological disorders.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its aldehyde functionality allows for further derivatization, leading to the creation of novel compounds with enhanced biological activity.

Synthetic Pathways :

  • Condensation Reactions : The aldehyde group can participate in condensation reactions to form imines or Schiff bases, which are valuable in medicinal chemistry.
  • Modification of Nitro Group : The nitro group can be reduced or substituted to generate derivatives with altered pharmacological profiles.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, which may apply to this compound as well.
  • Receptor Modulation : The structural features may allow it to act as a modulator of certain receptors, influencing signaling pathways critical for various physiological processes .

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their respective applications:

Compound NameStructural FeaturesApplications
3-NitrobenzaldehydeNitro group on benzaldehydePrecursor in organic synthesis
2-Hydroxy-5-nitrobenzaldehydeHydroxy and nitro groupsPreparation of Schiff base ligands
4-(Difluoromethyl)anilineAniline derivative with difluoromethylDrug design due to amino group reactivity

The unique combination of functional groups in this compound provides distinct reactivity patterns compared to these related compounds.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the difluoropyrrolidinyl group can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers of Nitrobenzaldehyde

The position of the nitro group profoundly influences reactivity and biological activity:

  • 2-Nitrobenzaldehyde :
    • Singlet Oxygen Suppression : Exhibits superior singlet oxygen (¹O₂) quenching compared to 3- and 4-nitro isomers, attributed to optimal electron-withdrawing effects and resonance stabilization .
    • Enzyme Specificity : Acts as a substrate for 2-carboxybenzaldehyde dehydrogenase, with a Kₘ of 2.8 mM and kCAT of 48 s⁻¹, indicating efficient oxidation .
    • Antimicrobial Activity : Forms Schiff bases with significant inhibition zones against Gram-positive and Gram-negative bacteria (e.g., Acinetobacter calcoaceticus) .
  • 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde: Reduced ¹O₂ suppression efficacy (order: 2-nitro > 3-nitro > 4-nitro) and lower antimicrobial activity . Not oxidized by 2-carboxybenzaldehyde dehydrogenase, highlighting positional sensitivity in enzymatic interactions .

Hypothesized Impact of 5-Substitution :
The 5-position difluoropyrrolidine group in the target compound may sterically hinder undesired reactions while enhancing solubility via fluorine’s polar hydrophobicity. This could improve bioavailability in biological systems compared to unsubstituted 2-nitrobenzaldehyde.

Substituent Effects: Pyrrolidine and Fluorination

  • In antimicrobial Schiff bases, bulky substituents like pyrrolidine may enhance membrane penetration .
  • Fluorination: 3,3-Difluorination increases metabolic stability by resisting oxidative degradation (a common pathway for pyrrolidines, as seen in –5).

Research Findings and Implications

Photochemical Applications :

  • The 2-nitro group’s superior ¹O₂ suppression suggests the target compound could outperform commercial antioxidants (e.g., TBHQ, BHT) in protecting photosensitive materials. Fluorination may extend its UV/visible light activity range (300–575 nm) .

Biological Activity :

  • The pyrrolidine moiety may enhance antimicrobial potency by facilitating cellular uptake, as seen in Schiff base derivatives .

Metabolic Stability :

  • Fluorination likely reduces oxidative metabolism, a common pathway for pyrrolidine-containing drugs (e.g., CP-93,393 in –5). This could prolong half-life in vivo.

Enzyme Interactions :

  • Steric effects from the 5-substituent might reduce enzymatic oxidation compared to 2-nitrobenzaldehyde, altering metabolic pathways .

Biological Activity

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a chemical compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}F2_{2}N2_{2}O3_{3}. Its structure includes a nitro group attached to a benzaldehyde moiety and a pyrrolidine ring with two fluorine atoms at the 3-position. This unique configuration may influence its biological activity and reactivity patterns compared to other similar compounds.

Property Value
Molecular FormulaC11_{11}H10_{10}F2_{2}N2_{2}O3_{3}
Molecular Weight256.21 g/mol
CAS Number1707357-81-0
StructureStructure

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial activity. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA, resulting in cell death .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of various nitro compounds, including derivatives similar to this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Activity

Nitro compounds are also recognized for their anti-inflammatory properties. The presence of the nitro group in this compound may enhance its pharmacokinetic and pharmacodynamic profiles. Research has indicated that nitrated fatty acids can modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling .

The anti-inflammatory effects are thought to be mediated through the inhibition of key enzymes such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), which are crucial in the inflammatory response. Compounds structurally related to this compound have demonstrated the ability to inhibit these enzymes effectively .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, there is growing interest in the potential neuroprotective and anticancer properties of nitro-containing compounds. Preliminary studies suggest that derivatives may exert neuroprotective effects through modulation of oxidative stress pathways and apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Reactant of Route 2
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5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

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